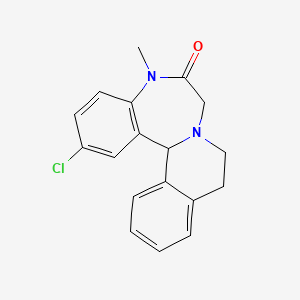
Clazolam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clazolam is a benzodiazepine.
Scientific Research Applications
Pharmacokinetics in Premature Infants
A study by Lee et al. (1999) investigated the pharmacokinetics of midazolam in very premature infants receiving mechanical ventilation. This research provides insights into how midazolam, a benzodiazepine similar to clazolam, is metabolized in vulnerable patient populations like premature neonates.
Sedative Effects in Pediatric Anesthesia
Clonidine and midazolam, related to clazolam, have been compared for their sedative effects in pediatric anesthesia. Yuen et al. (2008) conducted a randomized controlled trial, demonstrating the effectiveness and safety of these drugs in managing anxiety and sedation in children undergoing surgery.
Hepatic Cytochrome P450 3A Phenotyping
Research by Ma et al. (2009) explored the use of intravenous midazolam in hepatic cytochrome P450 3A phenotyping, a method essential for understanding drug metabolism and interactions. This research is particularly relevant for drugs like clazolam, which are metabolized by the liver.
Neuroprotective Potential
A study by Li et al. (2017) highlighted the neuroprotective effects of midazolam on motor neurons under oxidative stress, indicating a potential therapeutic application for benzodiazepines like clazolam in neurodegenerative conditions.
Impact on Anesthesia and Sedation
The work of Laurito et al. (1991) focused on clonidine and triazolam, related to clazolam, examining their effects on sedation and hemodynamic responses during anesthesia, providing insights into the clinical use of benzodiazepines in surgical settings.
Pharmacokinetic Modeling in Cardiac Surgery
Zomorodi et al. (1998) characterized the pharmacokinetics of midazolam in patients undergoing coronary artery bypass grafting. Understanding these dynamics is crucial for drugs like clazolam, especially in patients with complex medical needs.
Drug-Drug Interaction Studies
Perdaems et al. (2010) emphasized the importance of predicting metabolic drug-drug interactions, a key consideration for drugs like clazolam, which may interact with other medications metabolized by similar pathways.
properties
CAS RN |
7492-29-7 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |
InChI Key |
YAQKGZXXQNKEET-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Canonical SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Other CAS RN |
10171-69-4 10243-45-5 7492-29-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)


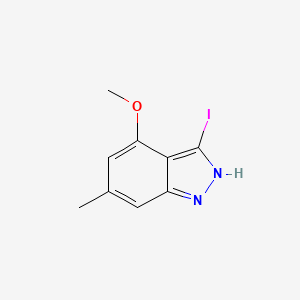
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)
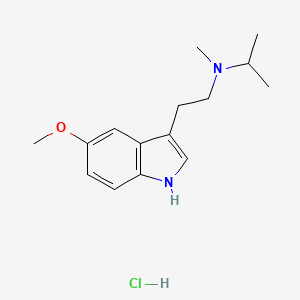

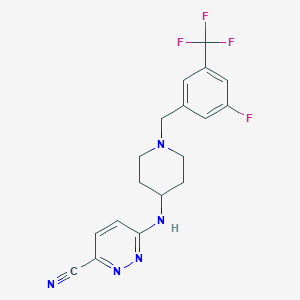
![1-[Bis(decyloxy)methoxy]decane](/img/structure/B1614446.png)
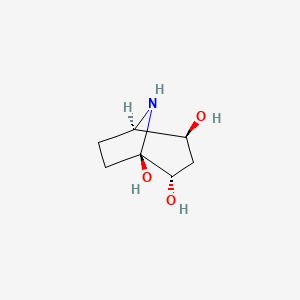
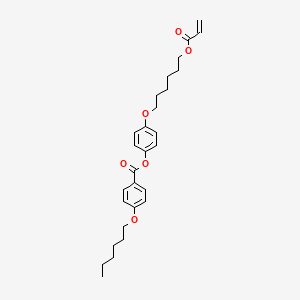

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1614452.png)
![4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B1614453.png)